N-Isopropyl-2-nitroaniline
Overview
Description
N-Isopropyl-2-nitroaniline is a derivative of aniline, carrying a nitro functional group in position 2 . It has a molecular weight of 180.21 .
Synthesis Analysis
The synthesis of anilines, including this compound, involves several steps. These include direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, and nitroarene reduction . The nitration of arenes and the reduction of nitroarenes are particularly relevant .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C9H12N2O2 . The InChI code for this compound is 1S/C9H12N2O2/c1-7(2)10-8-5-3-4-6-9(8)11(12)13/h3-7,10H,1-2H3 .Chemical Reactions Analysis
Aromatic polynitro compounds, such as this compound, have the ability to form “charge-transfer” complexes with aromatic hydrocarbons, especially those substituted with alkyl groups .Physical and Chemical Properties Analysis
This compound has a molecular weight of 180.21 . The exact physical properties such as boiling point, melting point, and density are not specified in the retrieved papers.Scientific Research Applications
1. Nonlinear Optical Properties
- Second-Harmonic Generation (SHG) Enhancement : The mixture of p-nitroaniline and its derivatives, including N-isopropyl-2-nitroaniline, exhibits significantly enhanced SHG properties. Particularly, the p-NA/isopropyl-NA mixture demonstrated SHG activity 1670 times higher than urea, indicating potential for nonlinear optical applications (Tasaka et al., 1991).
2. Drug Delivery Systems
- Enzymatic Degradation in Drug Carriers : N-(2-Hydroxypropyl)methacrylamide copolymers, using p-nitroaniline as a drug analogue, have been explored for drug delivery systems. These copolymers contain oligopeptidyl-p-nitroanilide side-chains designed for efficient degradation by lysosomal enzymes (Duncan et al., 1983).
3. Catalytic Reduction
- Reduction of 2-Nitroaniline : Catalytic systems, including silica-supported gold nanoparticles, have been employed for reducing 2-nitroaniline to less toxic products, showcasing the role of this compound in environmental and chemical processes (Naseem et al., 2017).
4. Bioengineering Applications
- Cell Detachment from Poly(N-isopropyl acrylamide) : Poly(N-isopropyl acrylamide), related to this compound, has been used for the nondestructive release of biological cells and proteins, indicating its potential in bioengineering applications (Cooperstein & Canavan, 2010).
5. Optical and Electronic Properties
- Hyperpolarizabilities Study : Studies on the hyperpolarizabilities of nitroanilines, including derivatives like this compound, have shown their significant contribution to enhancing second order polarizabilities, relevant in the field of optics and electronics (Oudar & Chemla, 1977).
6. Environmental Science
- Wastewater Treatment : this compound, through its derivatives and related compounds, has implications in wastewater treatment, highlighting its role in removing pollutants and aiding in environmental conservation (Mei et al., 2020).
Safety and Hazards
Safety measures for handling N-Isopropyl-2-nitroaniline include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Mechanism of Action
Target of Action
N-Isopropyl-2-nitroaniline is a type of aromatic amine. The primary targets of aromatic amines are often enzymes or receptors in the body, where they can bind and cause a change in the function of the target .
Mode of Action
Aromatic amines typically interact with their targets through a process called nucleophilic aromatic substitution . This involves the aromatic amine donating an electron pair to an electrophilic site on the target molecule, leading to a change in the target’s function .
Biochemical Pathways
Aromatic amines can affect a variety of biochemical pathways depending on their specific structure and the targets they interact with .
Pharmacokinetics
The basic nature of the compound may influence its absorption and distribution in the body .
Result of Action
The compound’s interaction with its targets can lead to changes in cellular function, potentially resulting in a variety of biological effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other chemicals .
Properties
IUPAC Name |
2-nitro-N-propan-2-ylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-7(2)10-8-5-3-4-6-9(8)11(12)13/h3-7,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPFVERYDIPOZGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC=CC=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40442026 | |
Record name | 2-nitro-N-(propan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40442026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25186-42-9 | |
Record name | N-(1-Methylethyl)-2-nitrobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25186-42-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-nitro-N-(propan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40442026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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